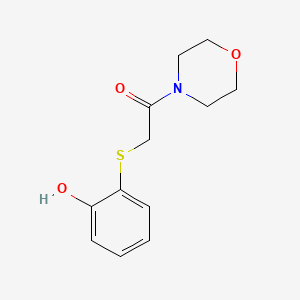![molecular formula C12H13F3N2O4 B7595926 (2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595926.png)
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid, commonly known as NTBC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NTBC was first synthesized in the 1990s as an inhibitor of tyrosine metabolism and has since been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.
Mécanisme D'action
NTBC works by inhibiting the enzyme HPPD, which is involved in the metabolism of tyrosine. By inhibiting HPPD, NTBC prevents the accumulation of toxic metabolites that can lead to liver damage and failure in patients with HT1. Additionally, NTBC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
NTBC has been shown to have a number of biochemical and physiological effects, including reducing the levels of toxic metabolites in the liver, improving liver function, and reducing the risk of liver failure in patients with HT1. Additionally, NTBC has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
NTBC has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its potential therapeutic applications and side effects.
Orientations Futures
There are several potential future directions for research on NTBC, including investigating its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanism of action of NTBC and its potential side effects. Finally, there is a need for the development of more effective and targeted therapies for HT1, and NTBC may play a role in the development of such therapies.
In conclusion, NTBC is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, particularly HT1. NTBC works by inhibiting the enzyme HPPD, which is involved in the metabolism of tyrosine, and has been shown to have antioxidant and anti-inflammatory properties. While there are still many unanswered questions about the potential therapeutic applications and side effects of NTBC, it holds promise as a potential treatment for various diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
NTBC is synthesized through a multistep process starting with the reaction of 2-nitro-4-(trifluoromethyl)aniline with ethyl 3-methyl-2-oxobutanoate. The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to form the final product, (2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid.
Applications De Recherche Scientifique
NTBC has been extensively studied for its potential therapeutic applications in various diseases such as hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the metabolism of the amino acid tyrosine. NTBC has been shown to be an effective treatment for HT1 by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is responsible for the production of toxic metabolites that can lead to liver damage and failure.
Propriétés
IUPAC Name |
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21/h3-6,10,16H,1-2H3,(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANMRVNHVYATD-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)
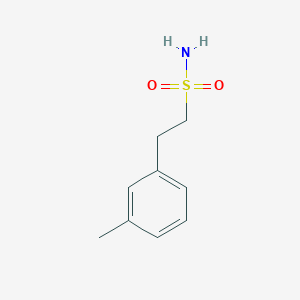


![(E)-4-[4-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B7595869.png)
![2-[(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7595876.png)
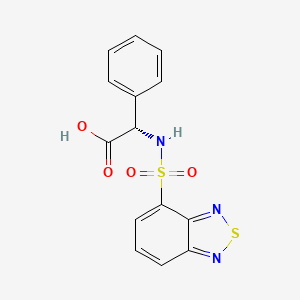
![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
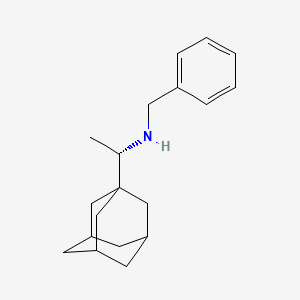
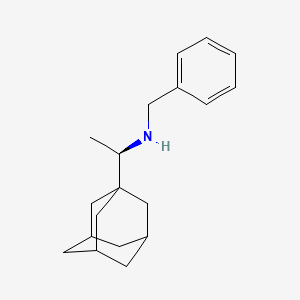
![(2R)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B7595913.png)
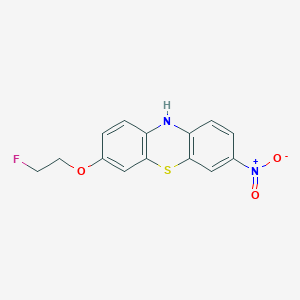
![3-Cyano-N-[3-(1H-tetrazol-5-yl)-phenyl]-benzamide](/img/structure/B7595927.png)
